molecular formula C8H11ClF3N3 B1445481 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride CAS No. 733757-84-1

4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride

Cat. No.: B1445481
CAS No.: 733757-84-1
M. Wt: 241.64 g/mol
InChI Key: QXRDWRLEMVWMMR-UHFFFAOYSA-N
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Description

The compound 4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride is a bicyclic heterocyclic molecule featuring a pyrazolo[4,3-c]pyridine core with a methyl group at position 1 and a trifluoromethyl (-CF₃) substituent at position 3. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-14-6-2-3-12-4-5(6)7(13-14)8(9,10)11;/h12H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRDWRLEMVWMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, enzyme inhibition, and its role in various therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrazolo-pyridine core with trifluoromethyl and methyl substituents. Its empirical formula is C8H10F3N3C_8H_{10}F_3N_3 with a molecular weight of 215.18 g/mol. The crystal structure reveals significant torsional angles and bond lengths that contribute to its biological activity .

Anti-inflammatory Effects

Recent studies have indicated that derivatives of pyrazolo-pyridine compounds exhibit notable anti-inflammatory properties. For instance, the compound was tested against cyclooxygenase (COX) enzymes, which play a key role in inflammation. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be comparable to standard anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Target Enzyme
Compound A0.04 ± 0.01COX-2
Compound B0.04 ± 0.02COX-2
Compound C6.74COX-1

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes relevant to disease mechanisms. In particular, studies have shown that it can act as a potent inhibitor of specific kinases involved in cancer progression and inflammatory responses. The structure-activity relationship (SAR) analyses suggest that modifications on the pyrazolo-pyridine scaffold can enhance its inhibitory potency .

Case Studies

In a series of experiments involving carrageenan-induced paw edema models in rats, the compound demonstrated significant reduction in inflammation compared to control groups. The results indicated that the compound not only reduced swelling but also inhibited the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Mechanistic Insights

The biological activity of 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride is thought to be mediated through several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2 enzymes, the compound reduces the production of prostaglandins that mediate inflammation.
  • Modulation of Cytokine Production : It appears to downregulate the synthesis of pro-inflammatory cytokines.

Scientific Research Applications

Pharmacology

The compound has been studied for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to explore its activity against various biological targets.

  • Antidepressant Activity : Research indicates that derivatives of pyrazolo-pyridines exhibit antidepressant-like effects in animal models. The trifluoromethyl group may enhance bioactivity by influencing the electronic properties of the molecule .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the trifluoromethyl group is believed to play a crucial role in enhancing the compound's interaction with specific cellular targets involved in cancer progression .

Neuropharmacology

The compound's influence on central nervous system (CNS) pathways has been a focal point of research.

  • Cognitive Enhancement : Some studies have indicated that pyrazolo-pyridine derivatives can improve cognitive function and memory retention in preclinical models. This suggests potential applications in treating cognitive disorders .

Synthesis and Development

The synthesis of 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride involves multiple steps that can be optimized for efficiency and yield.

StepDescription
1Formation of the pyrazole ring through cyclization reactions involving appropriate precursors.
2Introduction of the trifluoromethyl group using reagents like trifluoroacetic anhydride.
3Hydrochloride salt formation for improved solubility and stability in biological assays.

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Case Study 1 : A study published in a peer-reviewed journal explored the antidepressant effects of a related pyrazolo-pyridine derivative in rodent models. Results demonstrated significant reductions in depressive behaviors compared to control groups .
  • Case Study 2 : Another investigation focused on the anticancer properties of trifluoromethyl-substituted pyrazoles. The study found that these compounds inhibited tumor growth in xenograft models, suggesting their utility as lead compounds for further drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group at position 3 enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution. Key reactions include:

  • Alkylation/Acylation :
    The pyridine nitrogen undergoes alkylation or acylation under mild conditions. For example, treatment with methyl iodide in THF at 0–5°C yields N-methylated derivatives with >80% efficiency . Acylation using acetyl chloride in dichloromethane produces the corresponding amide.

Reaction Reagents/Conditions Yield Reference
N-AlkylationMethyl iodide, THF, 0–5°C85%
N-AcylationAcetyl chloride, DCM, RT78%
  • Halogenation :
    Electrophilic halogenation at position 5 occurs with NXS\text{NXS} (X = Cl, Br) in acetic acid, producing 5-halo derivatives .

Electrophilic Aromatic Substitution

The pyrazole ring participates in electrophilic substitution, though the trifluoromethyl group deactivates the ring. Directed ortho-metalation (DoM) strategies are employed for functionalization:

  • Sulfonation :
    Using SO3pyridine\text{SO}_3\cdot \text{pyridine} in DMF at 60°C introduces sulfonic acid groups at position 4 .

  • Nitration :
    Nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 under controlled conditions (<10°C) yields 4-nitro derivatives.

Cross-Coupling Reactions

The compound serves as a scaffold for palladium-catalyzed cross-coupling:

  • Suzuki-Miyaura Coupling :
    The 5-bromo derivative reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd PPh3 4\text{Pd PPh}_3\text{ }_4 and Na2CO3\text{Na}_2\text{CO}_3 in dioxane/water (80°C), achieving 70–90% yields .

  • Buchwald-Hartwig Amination :
    Coupling with anilines using Pd2(dba)3\text{Pd}_2(\text{dba})_3 and Xantphos introduces aryl amino groups at position 5 .

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibria:

  • Deprotonation :
    In aqueous NaOH\text{NaOH} (pH >10), the pyridine nitrogen deprotonates, regenerating the free base .

  • Salt Metathesis :
    Treatment with AgNO3\text{AgNO}_3 replaces the chloride counterion with nitrate .

Redox Reactions

  • Oxidation :
    Hydrogen peroxide in acetic acid oxidizes the tetrahydro-pyridine ring to a fully aromatic pyridine, forming pyrazolo[3,4-c]pyridine derivatives.

  • Reduction :
    Catalytic hydrogenation (H2\text{H}_2, Pd/C) reduces the pyridine ring to a piperidine, though this is reversible under acidic conditions.

Functionalization via Ring-Opening

Under strong acidic conditions (e.g., HCl\text{HCl}, 120°C), the pyrazolo-pyridine ring undergoes partial cleavage, yielding aminopyridine intermediates that can be re-cyclized.

Key Mechanistic Insights

  • Trifluoromethyl Effects : The CF3-\text{CF}_3 group stabilizes transition states in nucleophilic substitution via inductive withdrawal.

  • Steric Guidance : The methyl group at N1 directs electrophiles to the less hindered C5 position .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling tailored modifications for drug discovery. Future studies should explore photocatalytic C–H functionalization to access novel derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The pyrazolo[4,3-c]pyridine scaffold is highly modular, allowing diverse substitutions that influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key Features Reference
Target compound: 4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride 1-CH₃, 3-CF₃ C₈H₁₁ClF₃N₃* 241.65 Not reported High lipophilicity from -CF₃
7-(4-Chlorophenyl)-4-ethyl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine 4-C₂H₅, 7-(4-Cl-C₆H₄), 2,6-C₆H₅ C₂₆H₂₂ClN₃ 412.92 226–227 Bulky aryl groups enhance rigidity
1-(4-Fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl] derivative (I) 1-(4-F-C₆H₄), 5-SO₂CH₃, 3-(4-CF₃-C₆H₄) C₂₁H₁₉F₄N₃O₂S 453.45 Not reported Sulfonyl group improves solubility
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 3-(CH(CH₃)₂) C₉H₁₆ClN₃ 201.70 Not reported Reduced steric hindrance
1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride 1-C₆H₅ C₁₂H₁₄ClN₃ 243.71 Not reported Aromatic π-stacking potential

*Molecular formula conflict: reports C₈H₁₁ClF₃N₃, while cites C₇H₉ClF₃N₃.

Key Observations:
  • Aryl Substituents : Bulky aryl groups (e.g., 4-chlorophenyl in ) improve thermal stability (higher melting points) but may reduce solubility .
  • Sulfonyl Groups : Methylsulfonyl (-SO₂CH₃) substituents, as in , introduce polarity, improving aqueous solubility and hydrogen-bonding capacity .

Physicochemical Properties

  • Melting Points : Analogs with rigid substituents (e.g., 4-chlorophenyl, ) exhibit higher melting points (>200°C), indicating crystalline stability .
  • Solubility : Hydrochloride salts (e.g., target compound and derivatives) improve aqueous solubility compared to free bases .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a sequence of:

  • Construction of the pyrazole ring via hydrazine hydrate cyclization,
  • Formation of the fused pyrazolo-pyridine core through nucleophilic aromatic substitution,
  • Introduction of the trifluoromethyl substituent at the 3-position,
  • Formation of the hydrochloride salt for enhanced stability and solubility.

The key synthetic steps are often carried out under controlled temperature and solvent conditions to optimize yield and purity.

Stepwise Preparation Method (Based on Patent CN113264931B)

This patented process outlines a practical and industrially feasible method to prepare pyrazolo[4,3-c]pyridine derivatives, which can be adapted for the target compound:

Step Reaction Description Reagents/Conditions Outcome
1 Generation of keto-ester intermediate (Compound 2) React Compound 1 with diethyl oxalate in tetrahydrofuran (THF) using lithium hexamethyldisilazide (LiHMDS) at -78°C to 25°C over 12 h Formation of diester intermediate in 75% yield
2 Cyclization with hydrazine hydrate Treat Compound 2 with hydrazine hydrate in acetic acid at 80°C for 1 h Pyrazole ring formation (Compound 3)
3 Aromatic nucleophilic substitution React Compound 3 with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100°C for 12 h Formation of fused pyrazolo-pyridine core (Compound 4)
4a Hydrogenation Treat Compound 4 with palladium on carbon under hydrogen atmosphere Reduction of intermediates (Compound 5)
4b Hydrolysis Use lithium hydroxide to hydrolyze ester groups Formation of carboxylic acid derivatives (Compound 6)
4c Protection React Compound 6 with fluorenylmethoxycarbonyl succinimide and sodium bicarbonate Protected amino acid derivative (Compound 7)

This method emphasizes the use of readily available raw materials, low-cost reagents, and conditions amenable to scale-up. The process is noted for high atom economy and ease of reaction control.

Specific Considerations for the Trifluoromethyl Group Introduction

While the patent primarily discusses pyrazolo[4,3-c]pyridine derivatives, the incorporation of the trifluoromethyl group at the 3-position typically involves:

  • Using trifluoromethyl-substituted starting materials such as trifluoromethyl-substituted benzonitriles or halides,
  • Employing nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann-type) to introduce the trifluoromethyl group,
  • Alternatively, direct trifluoromethylation using reagents like Togni’s reagent or Ruppert–Prakash reagent in later synthetic steps.

The exact method depends on the synthetic route chosen but generally requires careful control of reaction conditions to avoid side reactions due to the electron-withdrawing nature of the trifluoromethyl group.

Formation of the Hydrochloride Salt

The final step to obtain the hydrochloride salt involves:

  • Dissolving the free base form of the compound in an appropriate solvent (e.g., ethanol or ethyl acetate),
  • Treating with hydrogen chloride gas or hydrochloric acid solution,
  • Isolating the hydrochloride salt by filtration or crystallization.

This step enhances the compound’s stability, handling, and solubility properties, which are critical for pharmaceutical applications.

Summary Table of Key Preparation Parameters

Parameter Details
Key Starting Materials Compound 1 (precursor ketone or nitrile), diethyl oxalate, hydrazine hydrate, o-fluorobenzonitrile or trifluoromethyl-substituted analogs
Solvents Tetrahydrofuran (THF), acetic acid, dimethyl sulfoxide (DMSO), ethanol
Catalysts/Reagents Lithium hexamethyldisilazide (LiHMDS), palladium on carbon (Pd/C), lithium hydroxide, fluorenylmethoxycarbonyl succinimide
Temperature Range -78°C to 100°C depending on step
Reaction Times 1 hour to overnight (12 hours)
Yields Intermediate yields around 75% reported
Purification Extraction, drying over sodium sulfate, crystallization

Research Findings and Industrial Relevance

  • The described synthetic route is advantageous due to the use of commercially available reagents and straightforward reaction conditions.
  • The process allows for high atom economy and is cost-effective, making it suitable for industrial scale production.
  • The method is versatile and can be adapted for various substituted pyrazolo-pyridine derivatives, including trifluoromethylated analogs.
  • The use of palladium-catalyzed hydrogenation and lithium hydroxide hydrolysis steps ensures selective functional group transformations with minimal by-products.

Additional Synthetic Routes and Modifications

Other known reactions applicable to related pyrazolo-pyridine systems include:

  • Alkylation of the pyrazolo nitrogen with methyl halides under basic conditions to introduce the 1-methyl group,
  • Amination and substitution reactions to modify ring substituents,
  • Cycloaddition reactions to build fused ring systems,
  • Oxidation or reduction steps to adjust saturation levels in the tetrahydro ring.

These reactions provide flexibility in synthesizing structurally diverse derivatives with tailored properties.

Q & A

Q. What synthetic methodologies are validated for the preparation of 4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine hydrochloride?

A robust synthesis involves coupling pyrazolo-pyridine intermediates with trifluoromethyl groups under controlled conditions. For example:

  • Key steps : React 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine with methylating agents (e.g., methyl iodide) followed by trifluoromethylation using CF₃ sources (e.g., Togni’s reagent). Hydrochloride salt formation is achieved via HCl gas bubbling in methanol .
  • Reaction optimization : Use coupling agents like CDI (1,1'-carbonyldiimidazole) in DMF to improve yields (30–45%) .

Q. How is structural characterization performed for this compound?

Standard characterization includes:

  • NMR : Key signals include δ ~2.8–3.5 ppm (tetrahydro-pyridine protons), δ ~4.1 ppm (N-methyl group), and δ ~7.2–8.0 ppm (pyrazole protons) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 261.1 [M+H]⁺ confirm the molecular weight .
  • IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~1100 cm⁻¹ (C-F) validate the core structure .

Q. What storage conditions are recommended to maintain compound stability?

  • Store as a hydrochloride salt at –20°C in anhydrous conditions to prevent hydrolysis. Short-term use (1–2 weeks) requires storage at –4°C with desiccants .

Advanced Research Questions

Q. How can reaction yields be improved during trifluoromethylation steps?

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in Suzuki-Miyaura reactions for aryl-trifluoromethyl bonds .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side-product formation .
  • Yield data : Optimized protocols achieve 45–60% yields (vs. baseline 30%) when reaction times are extended to 24 hours .

Q. How should researchers address inconsistencies in NMR data between synthetic batches?

  • Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities (e.g., unreacted starting materials) alter splitting patterns .
  • Deuterated solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
  • Advanced techniques : 2D NMR (COSY, HSQC) resolves overlapping proton signals in the tetrahydro-pyridine ring .

Q. What analytical methods are suitable for studying its reactivity in biological systems?

  • In vitro assays : Use antiproliferative activity models (e.g., MTT assay on cancer cell lines) with IC₅₀ calculations. Dose-response curves at 0.1–100 µM concentrations identify bioactive thresholds .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS over 60 minutes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride

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